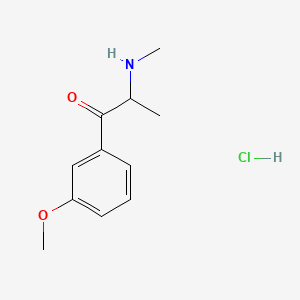

3-Methoxymethcathinone (hydrochloride)

Description

Contextualization within Novel Psychoactive Substance (NPS) Research

3-Methoxymethcathinone (3-MeOMC) is a synthetic cathinone (B1664624), a class of compounds that constitutes a significant group of novel psychoactive substances (NPS). unodc.org These substances are often developed to mimic the effects of controlled drugs like amphetamines and cocaine. nih.govsigmaaldrich.com Synthetic cathinones are structurally related to cathinone, the main psychoactive alkaloid in the khat plant (Catha edulis). researchgate.net The landscape of NPS is continually evolving, with new derivatives like 3-MeOMC emerging on the illicit market, often marketed as "legal highs" or "research chemicals" to circumvent drug control laws. sigmaaldrich.com The rapid proliferation and structural diversity of synthetic cathinones present considerable challenges for forensic and toxicological analysis. nih.gov

Research Rationale and Significance of 3-Methoxymethcathinone (hydrochloride) Investigations

The primary impetus for investigating 3-MeOMC stems from its status as a positional isomer of other well-known synthetic cathinones, such as methedrone (4-methoxymethcathinone or 4-MeOMC) and 3-methylmethcathinone (3-MMC). caymanchem.comnih.gov Its structural similarity to controlled substances necessitates a thorough understanding of its pharmacological and toxicological properties to inform public health and law enforcement agencies. nih.gov Research into 3-MeOMC is significant for several reasons: it serves as an analytical reference standard for the identification and quantification of synthetic cathinones in forensic toxicology, its effects on neurotransmitter systems are studied to understand its potential neurotoxicity, and it is investigated to assess its potential risks as a psychoactive substance. The identification of positional isomers like 3-MeOMC is a particularly challenging task for clinical and forensic laboratories due to their similar mass spectrometric behaviors and difficult chromatographic separation. nih.gov

Current Status of Research on 3-Methoxymethcathinone (hydrochloride) Properties and Mechanisms

Research indicates that the properties of 3-MeOMC have been less extensively studied compared to its isomers. caymanchem.com However, existing studies have begun to elucidate its mechanism of action and pharmacological effects. It is understood to be a β-keto derivative of 3-methoxymethamphetamine, a psychostimulating drug. caymanchem.com The primary mechanism of action for 3-MeOMC involves its interaction with monoamine transporters, leading to increased levels of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) in the synaptic cleft. There is some discrepancy in the literature regarding its selectivity, with some studies suggesting it is a partially selective serotonin-dopamine releasing agent (SDRA), while others indicate it acts as a non-selective serotonin-norepinephrine-dopamine releasing agent (SNDRA). wikipedia.org Analytical methods for its definitive identification in seized materials and biological samples are a key area of ongoing research, with techniques like liquid chromatography-high-resolution accurate-mass Orbitrap mass spectrometry (LC-HRAM-Orbitrap-MS) and solid deposition gas chromatography-Fourier transform infrared spectroscopy (sd-GC-FTIR) being employed. nih.gov

Pharmacological Profile

Mechanism of Action

3-Methoxymethcathinone, like other synthetic cathinones, primarily functions by interacting with monoamine transporters. wikipedia.org It acts as a substrate for transporters of dopamine (DAT), norepinephrine (NET), and serotonin (SERT). This interaction leads to an inhibition of the reuptake of these neurotransmitters, resulting in their increased concentration in the synapse. Some research indicates that 3-MeOMC functions as a releasing agent for serotonin and dopamine, with a noted selectivity over norepinephrine. wikipedia.org However, other findings suggest it acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) without significant selectivity. wikipedia.org

In-vitro Activity

Studies have measured the half-maximal effective concentration (EC₅₀) for 3-MeOMC's ability to induce the release of various monoamines. One study reported EC₅₀ values of 129 nM for dopamine release and 306 nM for serotonin release, while only inducing 68% of norepinephrine release at a high concentration of 10 μM. wikipedia.org In contrast, another publication reported an EC₅₀ of 111 nM for norepinephrine release, suggesting a lack of selectivity. wikipedia.org

Interactive Table: In-vitro Activity of 3-Methoxymethcathinone

| Monoamine | EC₅₀ Value (nM) | Norepinephrine Release at 10 μM (%) | Reference |

|---|---|---|---|

| Dopamine | 129 | N/A | wikipedia.org |

| Serotonin | 306 | N/A | wikipedia.org |

| Norepinephrine | 111 | 68 | wikipedia.org |

Chemical and Analytical Profile

Chemical Structure and Properties

3-Methoxymethcathinone is chemically known as 1-(3-methoxyphenyl)-2-(methylamino)propan-1-one. It is a positional isomer of methedrone (4-methoxymethcathinone), with the methoxy (B1213986) group located at the third position of the phenyl ring instead of the fourth. caymanchem.com The hydrochloride salt form is a crystalline solid. caymanchem.com

Interactive Table: Chemical Properties of 3-Methoxymethcathinone (hydrochloride)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ • HCl | caymanchem.com |

| Molecular Weight | 229.7 g/mol | caymanchem.com |

| Purity | ≥98% | caymanchem.com |

| Stability | ≥ 5 years at -20°C | caymanchem.com |

| Appearance | Crystalline solid | caymanchem.com |

Synthesis and Chemical Reactions

The synthesis of synthetic cathinones can be adapted to produce a range of derivatives. unodc.org While specific industrial-scale production methods for 3-MeOMC are not detailed in the provided search results, general synthetic routes for cathinones often involve a Grignard reaction followed by reductive amination and salt formation. For instance, the synthesis of related compounds has utilized a Grignard reaction with a substituted benzaldehyde (B42025) and subsequent catalytic hydrogenation.

Analytical Methodologies and Identification

The identification of 3-MeOMC, particularly distinguishing it from its isomers, presents a significant analytical challenge. nih.gov Various analytical techniques are employed for its characterization in seized materials and biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique, but the simplistic and similar electron ionization (EI) mass spectra of cathinone isomers can hinder definitive identification. nih.gov

Liquid Chromatography-High-Resolution Accurate-Mass Orbitrap Mass Spectrometry (LC-HRAM-Orbitrap-MS): This advanced technique allows for the assignment of elemental formulae through accurate mass measurement of the protonated molecule ([M+H]⁺) and comparison of isotopic patterns, aiding in the identification of 3-MeOMC. nih.gov

Solid Deposition Gas Chromatography-Fourier Transform Infrared Spectroscopy (sd-GC-FTIR): This method can provide confirmatory structural information, helping to distinguish between positional isomers. nih.gov

Presumptive Color Tests: These non-specific tests can indicate the presence of a cathinone but cannot identify a specific compound. unodc.org

The United Nations Office on Drugs and Crime (UNODC) provides recommended methods for the identification and analysis of synthetic cathinones, emphasizing the importance of using at least two uncorrelated analytical techniques for definitive identification. unodc.orgunodc.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3-methoxyphenyl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8(12-2)11(13)9-5-4-6-10(7-9)14-3;/h4-8,12H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWCNBATYQYWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)OC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic and Analytical Methodologies for 3 Methoxymethcathinone Hydrochloride

Advanced Synthetic Strategies for 3-Methoxymethcathinone (hydrochloride)

The synthesis of 3-Methoxymethcathinone (hydrochloride) is a multi-step process that typically begins with the formation of a ketone intermediate, followed by amination and subsequent conversion to its hydrochloride salt. A common and effective approach involves a Grignard reaction to create the core structure, followed by reductive amination to introduce the amine group.

Grignard Reaction and Ketone Intermediate Formation

A key precursor in the synthesis of 3-MeOMC is 3-methoxypropiophenone. This ketone intermediate can be efficiently synthesized using a Grignard reaction. The process commences with the formation of a Grignard reagent from 3-bromoanisole and magnesium in an aprotic solvent, typically tetrahydrofuran (THF). This organomagnesium compound is a potent nucleophile.

The subsequent step involves the reaction of the Grignard reagent with propionitrile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. This addition reaction, followed by acidic workup, yields the desired ketone, 3-methoxypropiophenone. This method is advantageous due to its relatively high yield and the ready availability of the starting materials. One patented method reports a yield of 88.6% for 3-methoxypropiophenone using this approach. researchgate.net

Table 1: Key Reactants and Products in the Grignard Reaction for 3-methoxypropiophenone Synthesis

| Compound Name | Role in Reaction | Molecular Formula |

| 3-Bromoanisole | Starting Material | C₇H₇BrO |

| Magnesium | Reagent | Mg |

| Propionitrile | Reagent | C₃H₅N |

| 3-methoxypropiophenone | Product (Ketone Intermediate) | C₁₀H₁₂O₂ |

Reductive Amination for 3-Methoxymethcathinone (hydrochloride) Free Base Synthesis

Once the 3-methoxypropiophenone intermediate is obtained, the next crucial step is the introduction of the methylamino group to form the 3-Methoxymethcathinone free base. A widely used method for this transformation is reductive amination.

This process typically involves two main steps. First, the ketone (3-methoxypropiophenone) is reacted with methylamine to form an imine intermediate. This reaction is often carried out in a suitable solvent and may be catalyzed by a weak acid.

The second step is the reduction of the imine to the corresponding amine. Various reducing agents can be employed for this purpose, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. The use of a suitable reducing agent is critical to selectively reduce the imine without affecting the ketone group in the starting material, should the reaction be incomplete. This two-step, one-pot reaction provides a direct route to the 3-Methoxymethcathinone free base.

Hydrochloride Salt Formation

Synthetic cathinones are often unstable as free bases and are therefore typically converted to their hydrochloride salts for improved stability and handling. unodc.org The conversion of 3-Methoxymethcathinone free base to its hydrochloride salt is a straightforward acid-base reaction.

The free base, dissolved in a suitable organic solvent such as diethyl ether or ethanol, is treated with a solution of hydrogen chloride (HCl). The HCl can be in the form of a gas or dissolved in an appropriate solvent like diethyl ether or isopropanol. The addition of HCl protonates the basic nitrogen atom of the methylamino group, leading to the formation of the ammonium salt. The resulting 3-Methoxymethcathinone hydrochloride, being less soluble in the organic solvent, precipitates out and can be collected by filtration, washed, and dried. This process yields a stable, crystalline solid that is suitable for analytical research purposes.

Spectroscopic and Chromatographic Techniques for 3-Methoxymethcathinone (hydrochloride) Analysis in Research

The unambiguous identification and characterization of 3-Methoxymethcathinone (hydrochloride) in a research setting rely on a combination of advanced spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful tools for elucidating its molecular structure and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in 3-Methoxymethcathinone (hydrochloride) Characterization

Table 2: Predicted ¹H NMR and ¹³C NMR Data for 3-Methoxymethcathinone Hydrochloride

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic-H | 6.8 - 7.8 | 110 - 160 |

| Methine-H (CH-N) | 4.5 - 5.5 | 55 - 65 |

| Methoxy-H (O-CH₃) | 3.8 - 4.0 | 55 - 60 |

| N-Methyl-H (N-CH₃) | 2.5 - 3.0 | 30 - 35 |

| Methyl-H (CH-CH₃) | 1.0 - 1.5 | 15 - 20 |

| Carbonyl-C (C=O) | - | 195 - 205 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Applications for 3-Methoxymethcathinone (hydrochloride)

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For synthetic cathinones like 3-Methoxymethcathinone, electron ionization mass spectrometry (EI-MS) is commonly employed.

The mass spectra of methoxymethcathinone isomers, including 3-MeOMC, are characterized by a prominent base peak at a mass-to-charge ratio (m/z) of 58. oup.com This fragment corresponds to the iminium cation [CH₃CH=NHCH₃]⁺, which is formed through alpha-cleavage of the bond between the carbonyl carbon and the alpha-carbon. Another significant fragment is often observed at m/z 135, corresponding to the methoxybenzoyl cation [CH₃OC₆H₄CO]⁺. oup.com The molecular ion peak (M⁺) for the free base would be expected at m/z 193.

Table 3: Characteristic Mass Spectral Fragments of 3-Methoxymethcathinone

| m/z Value | Proposed Fragment Ion | Structural Formula |

| 193 | Molecular Ion | [C₁₁H₁₅NO₂]⁺ |

| 135 | Methoxybenzoyl cation | [CH₃OC₆H₄CO]⁺ |

| 58 | Iminium cation | [CH₃CH=NHCH₃]⁺ |

The differentiation of positional isomers, such as 2-, 3-, and 4-methoxymethcathinone, can be challenging based solely on their mass spectra due to similar fragmentation patterns. oup.com Therefore, chromatographic separation, often by gas chromatography (GC) coupled with mass spectrometry (GC-MS), is typically required for unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for 3-Methoxymethcathinone (hydrochloride)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification of synthetic cathinones. ojp.govunodc.org However, the structural similarity among positional isomers, such as 2-, 3-, and 4-methoxymethcathinone, presents a significant analytical challenge, as they can exhibit similar retention times and mass spectra. marshall.edu Despite these challenges, GC-MS, particularly when combined with other techniques, is effective for separating and identifying these compounds.

In a typical GC-MS analysis, the sample, dissolved in a suitable solvent like methanol, is injected into the instrument. unodc.org The compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. Following separation, the molecule is fragmented by electron impact (EI) ionization, creating a unique mass spectrum that serves as a molecular fingerprint.

While standard GC-EI-MS may not be conclusive for differentiating positional isomers on its own, specific chromatographic conditions can achieve separation. nih.govfrontiersin.orgresearchgate.net For instance, studies on the closely related methylmethcathinone (MMC) isomers have shown that they can be successfully separated by GC-MS. researchgate.net The primary limitation lies in the fact that isomers often produce nearly identical mass spectra, making chromatographic separation crucial for accurate identification. marshall.edu The thermal instability of some cathinones can be a drawback for GC-based analysis, potentially leading to in-situ degradation. ojp.gov

Table 1: Illustrative GC-MS Parameters for Synthetic Cathinone (B1664624) Analysis Note: These are general parameters and may be optimized for specific instrumentation and analytes.

| Parameter | Value/Description |

| GC System | Agilent 7890A GC or similar |

| Mass Spectrometer | Agilent 5975C MSD or similar |

| Column | HP-1 Methyl Siloxane Capillary (or similar non-polar column) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Example: Initial 70°C (hold 2 min), ramp at 20°C/min to 270°C |

| Inlet Temperature | 250°C |

| Mass Range | 40-500 m/z |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for 3-Methoxymethcathinone (hydrochloride)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly selective technique for both the qualitative and quantitative analysis of synthetic cathinones in various matrices, including seized materials and biological specimens. unodc.org This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. unodc.org

The methodology is particularly advantageous for its low limits of detection and its ability to handle trace amounts of a substance. unodc.org In a typical workflow, samples are prepared and injected into an LC system, where the analytes are separated on a column, such as a C18 or PFP column. nih.govhpst.cz The separated compounds then enter the mass spectrometer, which is often equipped with an electrospray ionization (ESI) source operating in positive ion mode. hpst.cz

For confirmation and quantification, Multiple Reaction Monitoring (MRM) is commonly employed. hpst.cz In this mode, the instrument is set to monitor specific precursor-to-product ion transitions for each analyte, which provides a high degree of certainty in identification. hpst.cz High-Resolution Accurate-Mass (HRAM) Orbitrap MS is another advanced approach that allows for the assignment of elemental formulae through precise mass measurements of the protonated molecular ions (MH+), although the collision-induced product ion spectra may not always be sufficient to discriminate between positional isomers without chromatographic separation. nih.gov

Table 2: Example LC-MS/MS Operating Parameters for Synthetic Cathinone Analysis Adapted from a validated method for mephedrone (B570743) and MDPV analysis. hpst.cz

| Parameter | Value/Description |

| LC System | Agilent 1200 Series or similar |

| MS System | Agilent 6460 Series Triple Quadrupole or similar |

| Column | Agilent Polaris C18 |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Mobile Phase | Gradient elution with water and acetonitrile (containing formic acid) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

High-Performance Liquid Chromatography (HPLC) for 3-Methoxymethcathinone (hydrochloride) Purity Assessment

High-Performance Liquid Chromatography (HPLC), often coupled with an ultraviolet (UV) detector, is a standard method for assessing the purity of chemical compounds, including synthetic cathinones. This technique separates the primary compound from any impurities, precursors, or adulterants present in a sample.

The separation is based on the differential partitioning of compounds between a stationary phase (the column) and a mobile phase. By monitoring the detector signal over time, a chromatogram is produced where each peak corresponds to a different compound. The area of the peak for 3-Methoxymethcathinone relative to the total area of all peaks provides a quantitative measure of its purity. Validated HPLC methods are crucial for the detection and quantification of synthetic cathinones in both pure and adulterated forms. researchgate.net

Table 3: Illustrative HPLC Retention Times for Selected Cathinones and Adulterants Note: Data is for mephedrone and methylone and serves to illustrate how retention times are used for separation. Retention times for 3-Methoxymethcathinone would be determined under specific method conditions. unodc.org

| Compound | Retention Time (t_R) in minutes |

| Methylone | 6.4 |

| Mephedrone | 9.8 |

| Caffeine (Adulterant) | 4.9 |

| Lidocaine (Adulterant) | 9.0 |

| Ketamine (Adulterant) | 11.1 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Research on 3-Methoxymethcathinone (hydrochloride)

Spectroscopic techniques provide critical information about the chemical structure of molecules and are invaluable for identifying synthetic cathinones and differentiating between their isomers.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a highly effective technique for the structural elucidation of cathinone derivatives. unodc.org It is particularly useful for differentiating positional isomers, which may be difficult to distinguish using mass spectrometry alone. researchgate.net Research has demonstrated that the vapor phase IR spectra of regioisomeric methoxy-substituted cathinones exhibit unique and characteristic absorption patterns, especially in the 1300–1150 cm⁻¹ range, which can be used for unambiguous identification. researchgate.net The combination of gas chromatography with infrared detection (GC-IR) has been shown to be a superior method for identifying designer drug analogs because it provides highly specific spectral data without the need for derivatization. marshall.edu Solid deposition GC-FTIR, for instance, has been used to definitively identify 3-MMC by matching its experimental spectrum against a library of reference spectra. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV spectral profile and absorbance are dependent on factors such as the solvent, sample concentration, and pH. unodc.org Positional isomers of synthetic cathinones, such as those with substitutions on the phenyl ring, can often be differentiated by their distinct UV profiles. unodc.org Research has also explored the use of UV-Vis spectroscopy in the development of detection methods. For example, studies have shown that significant changes in the UV-Vis spectra of certain BODIPY dye probes occur in the presence of a copper(II) salt and a synthetic cathinone, forming the basis for a potential colorimetric detection system. nih.gov

Quantitative Analytical Method Development for 3-Methoxymethcathinone (hydrochloride) in Research Matrices

Developing a quantitative analytical method is essential for determining the precise concentration of 3-Methoxymethcathinone in various research matrices, such as seized materials or biological samples. LC-MS/MS is the preferred technique for this purpose due to its high sensitivity and selectivity. unodc.orghpst.cz

The development and validation of such a method involves several key steps:

Sample Preparation: This step is crucial for removing interferences from the matrix. For biological samples like urine, solid-phase extraction (SPE) is often used to isolate the target analytes. ojp.govhpst.cz For powders, a simple dissolution in a solvent like methanol may be sufficient. unodc.org

Method Optimization: Chromatographic conditions (column, mobile phase, flow rate) and mass spectrometric parameters (ion transitions, collision energies) are optimized to achieve the best separation, sensitivity, and specificity for the analyte and an appropriate internal standard. hpst.cz

Method Validation: The method must be rigorously validated to ensure its reliability. This includes demonstrating linearity by preparing a calibration curve from standards of known concentrations. hpst.cz Other critical validation parameters include determining the lower limit of detection (LOD), the lower limit of quantitation (LOQ), precision, and assessing potential interferences from structurally similar compounds. hpst.cz Quality control (QC) specimens at various concentrations are typically analyzed alongside unknown samples to ensure the accuracy of the results. hpst.cz

A validated LC-MS/MS method allows for the reliable screening, confirmation, and quantification of synthetic cathinones in forensic and clinical samples. hpst.cznih.gov

Table 4: Example Limit of Quantitation (LOQ) for Synthetic Cathinones in a Validated LC-MS/MS Method Data from a study on 16 synthetic cathinones, illustrating typical quantitative sensitivity. nih.gov

| Analyte | LOQ (ng/mL) |

| Mephedrone | 1 |

| Methylone | 1 |

| N-Ethylpentylone | 1 |

| 4-Methylethcathinone (4-MEC) | 1 |

| Pentedrone | 1 |

Pharmacological Characterization of 3 Methoxymethcathinone Hydrochloride : Preclinical Mechanistic Studies

Neurotransmitter Transporter Interactions of 3-Methoxymethcathinone (hydrochloride)

3-Methoxymethcathinone, like other substituted cathinones, primarily exerts its effects by interacting with monoamine transporters. wikipedia.org These transporters, which include the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. Research indicates that 3-MeOMC functions as a monoamine releasing agent, meaning it can induce the reverse transport of neurotransmitters through these transporters. wikipedia.org The interaction profile with these transporters is a critical determinant of its pharmacological effects. Studies on related substituted cathinones show they can act as potent inhibitors of neurotransmitter uptake and function as transporter substrates, inducing neurotransmitter release. nih.govresearchgate.netnih.gov

Preclinical in vitro studies have demonstrated that 3-MeOMC is an effective releaser of dopamine. The potency of this effect has been quantified by determining its half-maximal effective concentration (EC₅₀), which is the concentration of the compound required to elicit 50% of the maximum possible dopamine release. For 3-MeOMC, the EC₅₀ value for dopamine release was found to be 129 nM. wikipedia.org This indicates a potent interaction with the dopamine transporter, leading to an increase in extracellular dopamine levels. Like other psychostimulants, this modulation of DAT is a key part of its mechanism of action. nih.gov

The interaction of 3-MeOMC with the norepinephrine transporter has yielded somewhat conflicting results in the scientific literature. wikipedia.org One study reported that at a concentration of 10 µM, 3-MeOMC induced only 68% of the norepinephrine release caused by a reference compound, suggesting it might be less effective at the NET compared to other transporters. wikipedia.org However, a separate study determined an EC₅₀ value of 111 nM for norepinephrine release, indicating a potency similar to its effects on the dopamine transporter. wikipedia.org This would classify it as a potent norepinephrine-releasing agent. Many other substituted cathinones are also known to be potent inhibitors of norepinephrine uptake and act as NET substrates. nih.govnih.gov

3-MeOMC also functions as a serotonin releasing agent by acting on the serotonin transporter. wikipedia.org In vitro assays established an EC₅₀ value of 306 nM for serotonin release. wikipedia.org This potency is lower than that observed for dopamine and norepinephrine release in some studies, suggesting a potential differential effect across the monoamine systems. The ability to induce serotonin release is a characteristic shared with other cathinone (B1664624) derivatives, such as methcathinone (B1676376) itself, which has been shown to be a substrate for the serotonin transporter. nih.gov

Table 1: Monoamine Transporter Releaser Potency of 3-Methoxymethcathinone (hydrochloride)

| Transporter | Effect | Potency (EC₅₀) |

|---|---|---|

| Dopamine Transporter (DAT) | Dopamine Release | 129 nM wikipedia.org |

| Norepinephrine Transporter (NET) | Norepinephrine Release | 111 nM* wikipedia.org |

| Serotonin Transporter (SERT) | Serotonin Release | 306 nM wikipedia.org |

*Note: One study reported an EC₅₀ of 111 nM, while another found only 68% release at a 10 µM concentration. wikipedia.org

Receptor Binding Profiles of 3-Methoxymethcathinone (hydrochloride)

Beyond interactions with transporters, the pharmacological profile of a compound is also defined by its affinity for various neurotransmitter receptors.

While specific receptor binding data for 3-MeOMC is not extensively detailed in the literature, research on closely related substituted cathinones provides significant insights. Studies on compounds like mephedrone (B570743) and methylone have shown that they possess low affinity for several key monoamine receptors. nih.govresearchgate.net Specifically, these related cathinones were found to be low-potency partial agonists at the 5-HT₁ₐ receptor and antagonists at 5-HT₂ₐ and 5-HT₂c receptors. nih.govnih.gov Furthermore, these compounds displayed no significant affinity for dopamine receptors. nih.govresearchgate.net This suggests that the primary mechanism of action for this class of compounds is likely driven by their effects on monoamine transporters rather than direct receptor agonism or antagonism. nih.gov

Table 2: Receptor Binding Affinity Profile of Related Substituted Cathinones (e.g., Mephedrone, Methylone)

| Receptor | Interaction Type | Affinity/Potency |

|---|---|---|

| 5-HT₁ₐ | Partial Agonist | Low Potency nih.govnih.gov |

| 5-HT₂ₐ | Antagonist | Low Potency nih.govnih.gov |

| 5-HT₂c | Antagonist | Weak nih.govnih.gov |

| Dopamine Receptors | N/A | No Affinity nih.govresearchgate.net |

G-protein coupled receptors (GPCRs) represent a large family of receptors that mediate cellular responses to a wide variety of stimuli, including neurotransmitters. mdpi.com The monoamine receptors discussed previously (e.g., serotonin and dopamine receptors) are members of the GPCR family. nih.gov Research into a novel compound's interaction with GPCRs is crucial for a complete pharmacological understanding.

Specific studies detailing a broad GPCR screening for 3-MeOMC are limited. However, the standard research approach involves a battery of in vitro functional assays. mdpi.com These assays are typically conducted in cell lines (such as HEK 293 cells) that have been genetically engineered to express a specific human GPCR. nih.gov Upon application of the test compound, researchers measure changes in intracellular signaling cascades. Key methods include:

Second Messenger Assays: Measuring the accumulation or depletion of second messengers like cyclic AMP (cAMP) or the flux of intracellular calcium (Ca²⁺). mdpi.com These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

Transducer Engagement Assays: Using techniques like Bioluminescence Resonance Energy Transfer (BRET) to directly measure the interaction between an activated GPCR and its associated signaling proteins, such as G-proteins or β-arrestins. mdpi.com

Based on the data from related cathinones, it is hypothesized that 3-MeOMC would show minimal direct activity at most GPCRs, with its primary effects being indirect consequences of elevated monoamine levels in the synapse. nih.govresearchgate.net

In Vitro Functional Assays Investigating 3-Methoxymethcathinone (hydrochloride) Activity

In vitro functional assays are crucial for elucidating the pharmacological profile of novel psychoactive substances. For 3-Methoxymethcathinone (3-MeOMC), and its closely related analogue 3-Methylmethcathinone (3-MMC), these studies have primarily focused on interactions with monoamine transporters, which are central to their stimulant effects.

Research indicates that 3-Methoxymethcathinone (3-MeOMC) functions as a monoamine releasing agent, triggering the release of serotonin, dopamine, and norepinephrine. wikipedia.org However, studies have presented conflicting data regarding its selectivity. One set of in vitro data suggests that 3-MeOMC may act as a partially selective serotonin-dopamine releasing agent (SDRA), with a more pronounced effect on these neurotransmitters compared to norepinephrine. wikipedia.org In these assays, 3-MeOMC induced norepinephrine release of only 68% at a concentration of 10 μM. wikipedia.org In contrast, another study reported a potent effect on norepinephrine release, suggesting it acts as a non-selective serotonin-norepinephrine-dopamine releasing agent (SNDRA). wikipedia.org

The closely related compound, 3-Methylmethcathinone (3-MMC), is also characterized as a substrate-type monoamine releaser that evokes the release of norepinephrine and dopamine. nih.gov It potently inhibits the reuptake of dopamine, norepinephrine, and serotonin and induces monoamine transporter-mediated release. who.intnih.gov Studies show it has a 10-fold selectivity for catecholamines (dopamine and norepinephrine) over serotonin. who.int

Table 1: In Vitro Monoamine Release Activity for 3-MeOMC and 3-MMC

| Compound | Assay Target | Activity (EC₅₀ nM) | Source |

|---|---|---|---|

| 3-Methoxymethcathinone (3-MeOMC) | Dopamine Release | 129 | wikipedia.org |

| 3-Methoxymethcathinone (3-MeOMC) | Serotonin Release | 306 | wikipedia.org |

| 3-Methoxymethcathinone (3-MeOMC) | Norepinephrine Release | 111 | wikipedia.org |

| 3-Methylmethcathinone (3-MMC) | Dopamine Transporter (DAT) Inhibition (IC₅₀) | 2,600 | nih.gov |

| 3-Methylmethcathinone (3-MMC) | Norepinephrine Transporter (NET) Inhibition (IC₅₀) | 270 | nih.gov |

| 3-Methylmethcathinone (3-MMC) | Serotonin Transporter (SERT) Inhibition (IC₅₀) | 9,500 | nih.gov |

While data specific to 3-MeOMC is limited, research on its structural isomer 3-MMC provides insight into potential receptor interactions. In vitro studies confirmed that 3-MMC has an affinity for various monoamine transporters and receptors. who.int However, it does not appear to be a potent agonist at key serotonin receptors. Assays have shown that 3-MMC did not activate serotonin subtype receptors at meaningful concentrations. who.int Specifically, unlike some related compounds, 3-MMC is reported to be inactive as a serotonin 5-HT₂A receptor agonist. wikipedia.org Furthermore, its activation of the mouse trace amine-associated receptor 1 (TAAR1) was found to be negligible. who.int 3-MMC does, however, bind to serotonin 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors, as well as adrenergic α₁A and α₂A receptors, though the functional consequence of this binding is not fully elucidated as strong agonism. wikipedia.org

Table 2: Receptor and Transporter Interaction Profile for 3-MMC

| Target | Interaction Type | Finding | Source |

|---|---|---|---|

| Serotonin 5-HT₂A Receptor | Agonism | Inactive | wikipedia.org |

| Mouse TAAR1 | Agonism | Negligible activation (EC₅₀ >10,000 nM) | who.intwikipedia.org |

| Human Dopamine Transporter (hDAT) | Inhibition (IC₅₀) | Potent inhibitor | nih.govwho.int |

| Human Norepinephrine Transporter (hNET) | Inhibition (IC₅₀) | Potent inhibitor | nih.govwho.int |

| Human Serotonin Transporter (hSERT) | Inhibition (IC₅₀) | Inhibitor | nih.govwho.int |

Enzyme Interactions and Metabolism-Related Enzyme Research with 3-Methoxymethcathinone (hydrochloride)

The metabolism of synthetic cathinones typically involves Phase I and Phase II reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov While specific enzyme interaction studies for 3-MeOMC are not widely available, research on the biotransformation of its close analog, 3-MMC, offers significant insights into its likely metabolic fate.

In vitro studies using human liver microsomes and human liver cytosol have been conducted to identify the metabolites of 3-MMC. nih.gov These investigations revealed several key biotransformation pathways. The common metabolic routes for 3-MMC are believed to be similar to those for 4-MMC (mephedrone), which include β-keto-reduction and N-demethylation. nih.gov In total, three primary biotransformation products were identified for 3-MMC in vitro: a hydroxylated derivative (C₁₁H₁₅NO₂), a keto-reduced derivative (C₁₁H₁₇NO), and an N-desmethyl derivative (C₁₀H₁₃NO). nih.gov These metabolites were subsequently confirmed in human biological samples, indicating their relevance in vivo. nih.gov Other identified metabolites include 3-methylephedrine and 3-methylnorephedrine. nih.gov Given the structural similarities, it is probable that 3-MeOMC undergoes similar metabolic transformations.

Table 3: Identified Metabolites of 3-MMC from In Vitro Studies

| Metabolic Pathway | Resulting Metabolite | Molecular Formula | Source |

|---|---|---|---|

| Hydroxylation | Hydroxylated derivate | C₁₁H₁₅NO₂ | nih.gov |

| β-Keto Reduction | Keto-reduced derivate | C₁₁H₁₇NO | nih.govnih.gov |

| N-Demethylation | N-desmethyl derivate | C₁₀H₁₃NO | nih.govnih.gov |

Preclinical Pharmacodynamic Investigations of 3-Methoxymethcathinone (hydrochloride) Mechanisms

Preclinical pharmacodynamic studies, often conducted in animal models, help to connect in vitro findings with behavioral outcomes and underlying neural mechanisms. While such studies for 3-MeOMC are not documented in the available literature, research on 3-MMC provides a valuable proxy for understanding its potential in vivo effects.

Studies in rats have shown that 3-MMC induces conditioned place preference (CPP) at doses of 3 and 10 mg/kg, indicating that the substance has rewarding properties and abuse potential. who.intnih.gov The effects at a 10 mg/kg dose were comparable to those of methamphetamine at 1 mg/kg. who.int This rewarding effect is linked to its action on the brain's dopaminergic system. nih.gov

Further investigations using whole-brain immunostaining revealed that chronic administration of 3-MMC leads to increased expression of the protein c-Fos in key areas of the brain's reward circuitry. nih.gov Specifically, elevated c-Fos expression was observed in the anterior cingulate cortex (ACC), nucleus accumbens (NAc), and ventral tegmental area (VTA) compared to saline-treated controls. nih.gov The neural activation pattern was similar to that induced by methamphetamine, with 3-MMC causing particularly strong activation in the VTA. nih.gov These findings are consistent with 3-MMC's mechanism as a potent releaser of dopamine and norepinephrine, which modulates activity in these critical brain regions associated with reward, craving, and goal-directed behaviors. nih.gov

Pharmacokinetics and Biotransformation of 3 Methoxymethcathinone Hydrochloride

In Vitro Metabolic Stability Studies of 3-Methoxymethcathinone (hydrochloride) using Liver Microsomes

Specific in vitro metabolic stability data for 3-Methoxymethcathinone (hydrochloride) from studies using human liver microsomes (HLMs), such as half-life (t½) and intrinsic clearance (CLint), are not available in peer-reviewed literature. Such studies are crucial for predicting a compound's susceptibility to metabolism and its likely clearance rate in the body. nih.govfrontiersin.org

Generally, these assays involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, and monitoring the decrease in the parent compound's concentration over time. mdpi.com For synthetic cathinones as a class, metabolic stability can vary significantly based on their specific chemical structure. nih.govfrontiersin.org While initial suggestions point towards a relatively short half-life for 3-MeOMC, quantitative data from microsomal studies are required for confirmation.

Identification and Characterization of 3-Methoxymethcathinone (hydrochloride) Metabolites

While a complete profile of 3-MeOMC metabolites has not been fully elucidated, its metabolism is predicted to follow pathways common to other synthetic cathinones, involving modifications at its three primary functional groups: the β-keto group, the N-methyl group, and the methoxy (B1213986) group on the phenyl ring. researchgate.netresearchgate.net

Phase I metabolism involves the introduction or exposure of functional groups, typically making the molecule more polar. For 3-Methoxymethcathinone, the primary Phase I pathways are expected to be O-demethylation, N-demethylation, hydroxylation, and reduction of the ketone group. researchgate.netresearchgate.netnih.gov

O-demethylation: The methoxy group (-OCH₃) on the phenyl ring is a likely site for metabolism, leading to the formation of a hydroxylated metabolite, 3-hydroxy-methcathinone. This is a common pathway for methoxylated compounds. nih.govcapes.gov.br

N-demethylation: Removal of the methyl group from the nitrogen atom would yield the primary amine metabolite, 3-methoxycathinone (3-OMC). researchgate.netresearchgate.net

β-Keto Reduction: The ketone group is a characteristic feature of cathinones and is commonly reduced to a secondary alcohol, forming the corresponding methoxymethcathinone-diol metabolite. This reaction creates a new chiral center, potentially resulting in diastereomeric alcohol metabolites. nih.govresearchgate.netnih.gov

Hydroxylation: This can occur on the phenyl ring, although the existing methoxy group may direct this to specific positions. Hydroxylation of the methyl group on the side chain is another possibility. nih.govnih.gov

Studies on cathinone (B1664624) isomers suggest that hydroxylation and demethylation are the key metabolic pathways for 3-methoxymethcathinone. researchgate.net

Table 1: Predicted Phase I Metabolites of 3-Methoxymethcathinone (hydrochloride)

| Metabolite Name | Metabolic Pathway | Resulting Structure |

| 3-Hydroxymethcathinone | O-demethylation | Aromatic hydroxyl group |

| 3-Methoxycathinone | N-demethylation | Primary amine |

| 3-Methoxymethcathinone-diol | β-Keto Reduction | Secondary alcohol |

| Hydroxylated-3-MeOMC | Aromatic or Alkyl Hydroxylation | Additional hydroxyl group |

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to further increase water solubility and facilitate excretion. For synthetic cathinones, the most common Phase II reaction is glucuronidation. nih.govnih.gov The hydroxyl groups introduced during Phase I metabolism, particularly the one formed from β-keto reduction, serve as primary sites for conjugation with glucuronic acid. nih.govfrontiersin.org Therefore, glucuronide conjugates of the hydroxylated and keto-reduced metabolites of 3-MeOMC are expected to be formed.

Enzyme Systems Involved in 3-Methoxymethcathinone (hydrochloride) Metabolism (e.g., Cytochrome P450)

The metabolism of most synthetic cathinones is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes. mdpi.comresearchgate.net While the specific CYP isozymes responsible for 3-MeOMC metabolism have not been definitively identified, research on related compounds provides strong indications.

Studies have implicated CYP2D6 as a key enzyme in the metabolism of methoxymethcathinone isomers, responsible for both hydroxylation and demethylation pathways. researchgate.net Other CYP enzymes known to be involved in the metabolism of various cathinone analogs include CYP1A2, CYP2C19, and CYP3A4. researchgate.netnih.gov Given the structural similarities, it is highly probable that a combination of these enzymes, with a potentially prominent role for CYP2D6, mediates the biotransformation of 3-MeOMC.

Table 2: Enzyme Systems Implicated in the Metabolism of Methcathinone (B1676376) Analogues

| Enzyme Family | Specific Isozyme (where specified) | Implicated Metabolic Role |

| Cytochrome P450 (CYP) | CYP2D6 | Hydroxylation and Demethylation of methoxymethcathinones researchgate.net |

| Cytochrome P450 (CYP) | CYP1A2 | General Cathinone Metabolism researchgate.netnih.gov |

| Cytochrome P450 (CYP) | CYP2C19 | General Cathinone Metabolism researchgate.net |

| Cytochrome P450 (CYP) | CYP3A4 / CYP3A5 | General Cathinone Metabolism nih.gov |

In Vivo Disposition Research of 3-Methoxymethcathinone (hydrochloride) in Preclinical Models

There is a notable absence of published in vivo disposition studies for 3-Methoxymethcathinone (hydrochloride) in preclinical models. Such research, typically conducted in animal models like rats or pigs, is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a whole-organism system. Studies on the closely related compound 3-methylmethcathinone (3-MMC) in pigs have shown rapid absorption and a short plasma half-life, but these findings cannot be directly extrapolated to 3-MeOMC due to differences in chemical structure that influence metabolic pathways. nih.gov

Structural Activity Relationship Sar Studies of 3 Methoxymethcathinone Hydrochloride and Analogues

Positional Isomerism and its Impact on 3-Methoxymethcathinone (hydrochloride) Activity (e.g., vs. Methedrone)

The position of the methoxy (B1213986) (-OCH3) group on the phenyl ring of the methcathinone (B1676376) scaffold significantly influences the compound's activity at monoamine transporters. 3-Methoxymethcathinone (3-MeOMC) is a positional isomer of 4-methoxymethcathinone (methedrone), with the methoxy group at the meta- (3-position) rather than the para- (4-position) position. caymanchem.com This seemingly minor structural change leads to distinct differences in their pharmacological effects.

In vitro studies examining the ability of these compounds to induce neurotransmitter release show that both 3-MeOMC and methedrone interact with dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. However, the potency and selectivity differ. One study reported that 3-MeOMC has half-maximal effective concentration (EC₅₀) values of 129 nM for dopamine release and 306 nM for serotonin release. wikipedia.org In contrast, its effect on norepinephrine release was weaker, with the compound only inducing 68% of the maximum possible release at a high concentration of 10 µM. wikipedia.org This suggests that 3-MeOMC may act as a partially selective serotonin-dopamine releasing agent (SDRA). wikipedia.org

Conversely, other related cathinones, including methedrone, typically induce a more robust release of norepinephrine. wikipedia.org However, a separate study found the EC₅₀ of 3-MeOMC for norepinephrine release to be 111 nM, suggesting it acts as a non-selective serotonin-norepinephrine-dopamine releasing agent (SNDRA). wikipedia.org

Systematic SAR studies have shown that while 3-substituted and 4-substituted methcathinone analogs are often similar in potency, the 3-methoxy substituted analog (3-MeOMC) is among the least potent in its series for affecting the dopamine transporter. nih.gov The precise positioning of the electron-donating methoxy group alters the molecule's interaction with the binding pockets of the monoamine transporters, thereby modulating its activity.

| Compound | Isomer Position | Reported Activity Profile | Reference |

|---|---|---|---|

| 3-Methoxymethcathinone (3-MeOMC) | meta- (3-position) | Acts as a monoamine releasing agent. One study suggests partial selectivity for dopamine and serotonin release over norepinephrine, while another indicates non-selective action as an SNDRA. wikipedia.org | wikipedia.org |

| Methedrone (4-Methoxymethcathinone) | para- (4-position) | Acts as a monoamine releasing agent, known to induce strong norepinephrine release alongside dopamine and serotonin. wikipedia.orgcaymanchem.com | wikipedia.orgcaymanchem.com |

Comparative SAR Analysis with Related Cathinone (B1664624) Derivatives

The structure-activity relationships of 3-MeOMC become clearer when compared to a broader range of substituted cathinones. The pharmacological activity of synthetic cathinones is primarily determined by substitutions on the aromatic ring, the length of the alkyl side chain, and modifications to the terminal amino group. acs.orgresearchgate.net

A systematic study of monosubstituted methcathinone analogs provides critical insights into these relationships. nih.govnih.gov The study evaluated the neurotransmitter releasing ability of cathinones with substituents (e.g., -Cl, -Br, -Me, -OMe, -CF₃) at the 2-, 3-, or 4-positions of the phenyl ring. nih.gov

Key findings from this comparative analysis include:

Positional Influence : Generally, 2-substituted analogs were found to be less potent as releasing agents at all three monoamine transporters compared to their 3- and 4-substituted positional isomers. nih.govnih.gov The 3- and 4-substituted analogs demonstrated broadly similar potencies. nih.gov

Substituent Effects : For dopamine (DAT) release, the highest potency was observed with the unsubstituted methcathinone. nih.gov While 3-chloro and 3-bromo substitutions resulted in potencies similar to the parent compound, the 3-methoxy (3-MeOMC) and 3-trifluoromethyl analogs were the least potent in the 3-substituted series. nih.gov

Transporter Selectivity : A strong correlation was found between the potency for dopamine (DAT) and norepinephrine (NET) release across the series of 15 compounds, suggesting similar structural requirements for activity at these two transporters. nih.gov However, activity at the serotonin transporter (SERT) showed more variability, indicating that different structural features govern SERT interaction. nih.gov For instance, methcathinone itself was highly selective as a DAT-releasing agent, while other analogs displayed a more mixed profile. nih.gov

The following table summarizes the in vitro releasing potency (EC₅₀ values in nM) for a selection of methcathinone analogs, illustrating the SAR principles.

| Compound | Substitution | DAT Release EC₅₀ (nM) | NET Release EC₅₀ (nM) | SERT Release EC₅₀ (nM) | Reference |

|---|---|---|---|---|---|

| Methcathinone | Unsubstituted | 21 | 22 | 1,017 | nih.gov |

| 3-Chloromethcathinone (B1649792) | 3-Cl | 27 | 33 | 147 | nih.gov |

| 3-Bromomethcathinone | 3-Br | 23 | 30 | 230 | nih.gov |

| 3-Methylmethcathinone (3-MMC) | 3-Me | 37 | 25 | 490 | nih.gov |

| 3-Methoxymethcathinone (3-MeOMC) | 3-OMe | 129 | 111 | 306 | wikipedia.orgnih.gov |

| 4-Methylmethcathinone (Mephedrone) | 4-Me | 51 | 44 | 1,190 | nih.gov |

| 4-Methoxymethcathinone (Methedrone) | 4-OMe | 114 | 110 | 1,800 | nih.gov |

Data derived from Walther et al. (2019) nih.gov and Wikipedia (for 3-MeOMC values) wikipedia.org, which cites multiple sources.

Computational Chemistry Approaches in 3-Methoxymethcathinone (hydrochloride) SAR

While extensive experimental data exists for many cathinones, specific computational chemistry studies focusing solely on 3-Methoxymethcathinone are not prevalent in the reviewed literature. However, computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable tools for understanding the SAR of the broader synthetic cathinone class. researchgate.net

These approaches can be applied to rationalize the observed experimental results for 3-MeOMC and its analogs:

Molecular Docking : This technique could be used to simulate the binding of 3-MeOMC and its positional isomer, methedrone, within the binding sites of the DAT, NET, and SERT proteins. Such simulations could reveal differences in binding orientation, key amino acid interactions, and binding energies that explain the observed variations in their releasing potencies. For example, the position of the methoxy group could lead to steric hindrance or enable favorable electronic interactions in one isomer but not the other.

QSAR Studies : A QSAR model for substituted cathinones would correlate physicochemical properties (descriptors) of the molecules, such as lipophilicity, electronic properties (e.g., Hammett constants of the substituents), and steric parameters, with their biological activity (e.g., EC₅₀ values). By including 3-MeOMC in a dataset of related compounds, a predictive model could be built. This would help to understand why the 3-methoxy substituent, compared to a 4-methoxy or a 3-methyl group, results in its specific activity profile and could be used to predict the activity of novel, un-synthesized analogs. researchgate.net

These computational approaches serve as a powerful complement to experimental assays, providing a theoretical framework to explain SAR data and guide the prediction of the pharmacological profiles of new psychoactive substances. acs.org

Table of Mentioned Compounds

| Common Name/Abbreviation | Full Chemical Name |

| 3-Methoxymethcathinone (3-MeOMC) | 1-(3-methoxyphenyl)-2-(methylamino)propan-1-one |

| Methedrone (4-MeOMC) | 1-(4-methoxyphenyl)-2-(methylamino)propan-1-one |

| Mephedrone (B570743) (4-MMC) | 1-(4-methylphenyl)-2-(methylamino)propan-1-one |

| 3-Methylmethcathinone (3-MMC) | 1-(3-methylphenyl)-2-(methylamino)propan-1-one |

| Methcathinone | 2-(methylamino)-1-phenylpropan-1-one |

| 3-Chloromethcathinone | 1-(3-chlorophenyl)-2-(methylamino)propan-1-one |

| 3-Bromomethcathinone | 1-(3-bromophenyl)-2-(methylamino)propan-1-one |

Forensic Science and Analytical Epidemiology of 3 Methoxymethcathinone Hydrochloride

Methodologies for Detection and Quantification of 3-Methoxymethcathinone (hydrochloride) in Forensic Samples

The accurate identification and quantification of 3-Methoxymethcathinone (3-MeOMC) in forensic samples are crucial for clinical and forensic investigations. Due to the existence of positional isomers like 4-MeOMC (methedrone) and 3-methylmethcathinone (3-MMC), which can have similar mass spectrometric behaviors, the choice of analytical methodology is critical. europa.eunih.gov Forensic laboratories employ a range of sophisticated techniques to analyze various biological matrices and seized materials. maoc.eunih.goveuropa.eu

Commonly analyzed forensic samples include blood, urine, hair, and seized powders. europa.euwikipedia.orgnih.gov Sample preparation is a critical first step and often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances from the biological matrix, followed by a concentration step. maoc.eunih.gov For hair analysis, samples are typically decontaminated, pulverized, and then extracted using a solvent mixture. researchgate.net

Several advanced analytical techniques are utilized for the detection and quantification of 3-MeOMC:

Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique in forensic toxicology, GC-MS provides both chromatographic separation and mass fragmentation data, making it a robust confirmatory test for synthetic cathinones. ljmu.ac.uk However, the thermal instability of some cathinones can be a challenge, potentially leading to degradation during analysis. caymanchem.com Derivatization is sometimes employed to improve the chromatographic properties of these compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method is highly sensitive and specific, making it suitable for quantifying low concentrations of drugs and their metabolites in biological fluids. LC-MS/MS is often preferred for its ability to analyze thermally labile compounds without derivatization.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRAM-MS): Techniques like LC-HRAM-Orbitrap-MS are particularly valuable for identifying NPS. europa.eu They provide high mass accuracy, which aids in the confident identification of compounds and their metabolites, even when reference standards are not readily available. europa.eu This is especially useful for distinguishing between closely related isomers. europa.eu

Solid Deposition Gas Chromatography-Fourier Transform Infrared Spectroscopy (sd-GC-FTIR): This technique provides structural information based on the absorption of infrared radiation, which can be complementary to mass spectrometry for the unambiguous identification of isomers. europa.eu

The validation of these methods according to standards, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX), ensures their reliability, with parameters like extraction efficiency, limits of quantification (LOQ), precision, and bias being thoroughly assessed. maoc.eu For instance, a validated LC-Q/TOF-MS method for 22 synthetic cathinones in blood and urine reported LOQs ranging from 0.25-5 ng/mL. maoc.eu

Table 1: Analytical Methodologies for 3-Methoxymethcathinone Detection

| Analytical Technique | Sample Matrix | Key Features & Findings |

|---|---|---|

| GC-MS | Seized Materials, Biological Fluids | Confirmatory test providing chromatographic and mass fragmentation data. ljmu.ac.uk Potential for thermal degradation of some cathinones. caymanchem.com |

| LC-MS/MS | Urine, Blood | High sensitivity and specificity for quantification. Suitable for thermally labile compounds. |

| LC-HRAM-Orbitrap-MS | Seized Powders, Blood, Urine | High mass accuracy allows for confident identification and differentiation of isomers. europa.eu Can identify metabolites without specific reference standards. europa.eu |

| sd-GC-FTIR | Seized Powders | Provides complementary structural information for unambiguous isomer identification. europa.eu |

Impurity Profiling and Synthesis Route Inference for Forensic Intelligence of 3-Methoxymethcathinone (hydrochloride)

Impurity profiling is a cornerstone of forensic chemical analysis, providing intelligence on the synthetic route used to produce an illicit drug, which can help link different seizures and identify trafficking networks. The impurity profile of a seized drug sample contains characteristic chemical signatures, including unreacted starting materials, intermediates, and by-products specific to the synthesis method.

The synthesis of cathinones is often straightforward, commonly involving a two-step process. For 3-MeOMC, a likely synthesis starts with a precursor ketone, such as 3'-methoxypropiophenone. This precursor is first halogenated (e.g., brominated) to form an α-haloketone, which then undergoes nucleophilic substitution with an appropriate amine (methylamine for 3-MeOMC) to yield the final product.

Potential impurities in a batch of 3-MeOMC could therefore include:

Unreacted starting materials: Such as 3'-methoxypropiophenone.

Intermediates: For example, 2-bromo-1-(3-methoxyphenyl)propan-1-one.

By-products of side reactions: The specific by-products will depend on the reaction conditions, reagents, and purification methods used. Studies on other cathinones have identified by-products like iso-cathinones, which can be attributed to the synthesis process. caymanchem.com

While specific, detailed impurity profiling studies on 3-MeOMC are not widely published, the principles established from the analysis of other synthetic drugs like methamphetamine and MDMA are applicable. In those cases, route-specific impurities have been successfully identified, allowing forensic chemists to infer the synthesis pathway, such as the Leuckart method versus reductive amination for methamphetamine. caymanchem.com For 3-MeOMC, identifying impurities related to specific reducing agents or reaction conditions could similarly provide forensic intelligence. The presence of certain solvents or reagents can also be indicative of a particular synthesis method.

Research on Emergence and Prevalence Trends of 3-Methoxymethcathinone (hydrochloride) in Seized Materials

Tracking the emergence and prevalence of new psychoactive substances is a significant challenge for law enforcement and public health agencies. While extensive data exists for more common synthetic cathinones like 3-methylmethcathinone (3-MMC) and 4-methylmethcathinone (mephedrone), specific epidemiological and seizure data for 3-Methoxymethcathinone (3-MeOMC) are sparse. europa.eu

3-MeOMC is reported to have first appeared as an illicit drug after 2014. researchgate.net However, in large-scale seizure data reported by bodies like the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), it is often not differentiated from its more prevalent isomers. wikipedia.orgljmu.ac.uk Reports on synthetic cathinone (B1664624) seizures frequently group substances or focus on the most commonly encountered ones, such as 3-MMC and 3-chloromethcathinone (B1649792) (3-CMC). europa.euljmu.ac.uk For example, in 2020, seizures of 3-MMC powder in Europe amounted to approximately 740 kilograms, indicating its significant presence on the market, which tends to overshadow less common isomers like 3-MeOMC. europa.eu

The lack of specific data for 3-MeOMC can be attributed to several factors:

Lower Prevalence: It is likely that 3-MeOMC is produced and distributed in much smaller quantities compared to 3-MMC.

Analytical Challenges: Not all forensic laboratories may routinely distinguish between all positional isomers, especially in initial screening tests. Confirmatory identification requires specific analytical methods and reference standards. nih.gov

Reporting Practices: Seizure data may be aggregated, with less common isomers being categorized under a general "synthetic cathinones" label.

Development of Reference Standards and Libraries for 3-Methoxymethcathinone (hydrochloride)

The accurate forensic identification of new psychoactive substances is critically dependent on the availability of high-purity, certified reference standards. ljmu.ac.uk For 3-Methoxymethcathinone (hydrochloride), analytical reference standards are commercially available, which is essential for the validation of analytical methods and the confirmation of its presence in forensic samples.

A reference standard is a highly characterized material used to:

Confirm the identity of an unknown substance by comparing its analytical properties (e.g., retention time, mass spectrum).

Calibrate analytical instruments for quantitative analysis.

Serve as a quality control material to ensure the accuracy and reliability of laboratory results.

In addition to primary reference standards, isotopically labeled internal standards, such as deuterated analogs, are crucial for quantitative analysis using mass spectrometry. These standards are added to samples at a known concentration before processing and help to correct for any loss of analyte during sample preparation and analysis, thereby improving the accuracy and precision of quantification.

Furthermore, the development of comprehensive spectral libraries is vital for forensic laboratories. These libraries contain data, such as mass spectra and infrared spectra, from a wide range of compounds. When analyzing an unknown sample, the resulting spectrum can be searched against the library for a potential match. europa.eu High-quality, curated spectral libraries can allow for the confident preliminary identification of a substance even before a physical reference standard is obtained, which is particularly important given the rapid emergence of new psychoactive substances. europa.eu Organizations and commercial suppliers contribute to the continuous expansion of these forensic databases.

Comparative and Theoretical Research on 3 Methoxymethcathinone Hydrochloride

Comparison of Pharmacological Mechanisms of 3-Methoxymethcathinone (hydrochloride) with Other Stimulants

3-Methoxymethcathinone (3-MeOMC) is a designer drug belonging to the substituted cathinone (B1664624) family. wikipedia.org Its pharmacological actions, like other synthetic cathinones, primarily involve the modulation of monoamine neurotransmitter systems in the brain. wikipedia.orgcaymanchem.com Synthetic cathinones are derivatives of cathinone, a naturally occurring stimulant found in the Catha edulis (khat) plant, and are structurally similar to amphetamines, differing by the presence of a ketone functional group at the β-carbon position. caymanchem.comwikipedia.org

The principal mechanism of action for synthetic cathinones involves interaction with the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). wikipedia.orgnih.gov These compounds can act as either reuptake inhibitors, blocking the transporters, or as releasing agents, promoting the efflux of neurotransmitters from the presynaptic terminal. caymanchem.comnih.gov For instance, some cathinones like mephedrone (B570743) behave similarly to methamphetamine, primarily as a releasing agent, while others like MDPV act more like cocaine, mainly as a reuptake inhibitor. caymanchem.com

3-MeOMC acts as a monoamine releasing agent, triggering the release of serotonin, dopamine, and norepinephrine. wikipedia.org Research indicates potential selectivity in its action. One in vitro study reported EC₅₀ values of 306 nM for serotonin release and 129 nM for dopamine release, while only inducing 68% of norepinephrine release at a high concentration (10 μM). wikipedia.org This suggests that 3-MeOMC might function as a partially selective serotonin–dopamine releasing agent (SDRA). wikipedia.org However, another study reported an EC₅₀ value of 111 nM for norepinephrine release, indicating it may act as a non-selective serotonin–norepinephrine–dopamine releasing agent (SNDRA). wikipedia.org For comparison, related cathinones such as cathinone, methcathinone (B1676376), 3-methylmethcathinone (3-MMC), and 4-methylmethcathinone (4-MMC) induced a much higher release of norepinephrine (94% to 101%) under similar conditions. wikipedia.org

The position of the substituent on the phenyl ring significantly influences the pharmacological activity of methcathinone analogs. nih.gov Generally, 2-substituted analogs are less potent than their 3- or 4-substituted counterparts. nih.gov The potencies of 3- and 4-substituted analogs are often comparable, though 3-substituted analogs may exhibit slightly higher selectivity for dopamine and norepinephrine transporters over the serotonin transporter. nih.gov

Its close structural isomer, 3-methylmethcathinone (3-MMC), is a potent inhibitor of the norepinephrine and dopamine transporters, which is thought to underlie its psychostimulant properties. nih.govmedrxiv.org 3-MMC has a 10-fold selectivity for catecholamines (dopamine, norepinephrine) over serotonin. who.int The table below provides a comparative overview of the pharmacological actions of 3-MeOMC and other stimulants on monoamine transporters.

| Compound | Primary Mechanism | Effect on Dopamine (DA) | Effect on Norepinephrine (NE) | Effect on Serotonin (5-HT) |

|---|---|---|---|---|

| 3-Methoxymethcathinone (3-MeOMC) | Releasing Agent wikipedia.org | Release (EC₅₀ = 129 nM) wikipedia.org | Release (EC₅₀ = 111 nM or 68% release at 10µM) wikipedia.org | Release (EC₅₀ = 306 nM) wikipedia.org |

| 3-Methylmethcathinone (3-MMC) | Releaser/Reuptake Inhibitor wikipedia.orgnih.gov | Potent Releaser/Inhibitor nih.gov | Potent Releaser/Inhibitor nih.gov | Moderate Releaser/Inhibitor wikipedia.org |

| 4-Methylmethcathinone (Mephedrone) | Releaser/Reuptake Inhibitor caymanchem.com | Releasing Agent caymanchem.com | Releasing Agent nih.gov | Releasing Agent wikipedia.org |

| Methamphetamine | Releasing Agent nih.gov | Potent Releaser nih.gov | Potent Releaser nih.gov | Moderate Releaser |

| Cocaine | Reuptake Inhibitor caymanchem.com | Potent Reuptake Inhibitor researchgate.net | Potent Reuptake Inhibitor researchgate.net | Potent Reuptake Inhibitor researchgate.net |

Classification Systems and Nomenclatural Considerations for 3-Methoxymethcathinone (hydrochloride)

3-Methoxymethcathinone (hydrochloride) is classified as a synthetic cathinone, a broad category of novel psychoactive substances (NPS) derived from cathinone. wikipedia.orgnih.gov Cathinone itself is a β-keto-amphetamine. wikipedia.org Synthetic cathinones are also referred to as β-keto phenethylamines. encyclopedia.pub

Systematic classification of synthetic cathinones is based on their chemical structure, specifically the substitution patterns on the cathinone scaffold. encyclopedia.pub They are generally divided into four main groups: encyclopedia.pubnih.gov

N-alkylated Cathinones: These compounds feature an N-substituted structure with potential substitutions on the phenyl ring. This group includes some of the earliest synthetic cathinones like methcathinone, mephedrone (4-MMC), and 3-MMC. encyclopedia.pubnih.gov 3-MeOMC falls into this category due to the methyl group on the nitrogen atom and the methoxy (B1213986) group on the phenyl ring.

Pyrrolidinophenone Derivatives: This class is characterized by a pyrrolidine (B122466) ring incorporated into the side chain. Examples include α-PVP and pyrovalerone. encyclopedia.pub

3,4-Methylenedioxy Cathinones: These compounds contain a 1,3-benzodioxol-5-yl ring and share structural and pharmacological similarities with MDMA. Methylone and pentylone (B609909) are members of this group. encyclopedia.pub

Mixed Cathinones: This group combines features of the previous two, possessing both a methylenedioxy ring and a pyrrolidinyl side ring, such as MDPV. encyclopedia.pub

Nomenclatural Details:

IUPAC Name: 1-(3-methoxyphenyl)-2-(methylamino)propan-1-one. wikipedia.orgnih.gov The hydrochloride salt form is specified as 1-(3-methoxyphenyl)-2-(methylamino)propan-1-one, monohydrochloride. caymanchem.com

Common Synonyms: 3-MeOMC, meta-methoxymethcathinone, m-MeOMC. wikipedia.org

Chemical Formula: C₁₁H₁₅NO₂ (for the free base). nih.gov

Isomeric Relationship: 3-MeOMC is a positional isomer of methedrone (4-methoxymethcathinone or 4-MeOMC), where the methoxy group is located at the 3-position of the phenyl ring instead of the 4-position. caymanchem.comresearch-chem-factory.com It is also the β-keto derivative of 3-methoxymethamphetamine. caymanchem.comresearch-chem-factory.com

Theoretical Frameworks for Understanding the Neurobiological Impact of 3-Methoxymethcathinone (hydrochloride)

The neurobiological effects of stimulants like 3-MeOMC can be understood through several established theoretical frameworks of addiction. mdpi.com These theories provide models for how psychoactive substances can lead to persistent drug-seeking behavior and dependence by altering brain circuits involved in reward, motivation, stress, and executive control.

Dopaminergic Hypothesis and Incentive Sensitization Theory: This framework posits that while the pleasurable effects of a drug may remain stable or decrease (tolerance), the drug and its associated cues produce a hypersensitive "wanting" or craving. This is due to the sensitization of the mesolimbic dopamine system. mdpi.com As a monoamine releasing agent, particularly of dopamine, 3-MeOMC's repeated use would be expected to engage this system. wikipedia.org The theory suggests that dopaminergic activation leads to the attribution of incentive salience to drug-related stimuli, making them pathologically motivating and driving compulsive drug-seeking behavior. mdpi.com

Opponent-Process Theory and Allostasis: This theory explains the transition from impulsive to compulsive drug use as a shift from positive reinforcement (seeking pleasure) to negative reinforcement (avoiding the discomfort of withdrawal). mdpi.com The initial use of a stimulant like 3-MeOMC produces a positive hedonic state (the 'A' process). The brain compensates by initiating an opposing, negative state (the 'B' process). With repeated use, the 'B' process becomes stronger, starts earlier, and lasts longer, leading to a negative emotional state during abstinence. This creates an allostatic state, where the baseline for mood and motivation is shifted downwards. The individual then consumes the substance not for euphoria, but to alleviate the negative feelings of withdrawal and craving. mdpi.com

Neuroinflammatory Models: Emerging theories also consider the role of neuroinflammation in addiction. mdpi.com Chronic substance use can induce an inflammatory state in the brain, activating immune cells like microglia. This process can contribute to neuronal damage and the emotional distress and cognitive impairments observed in long-term addiction. mdpi.com The impact of chronic stimulant use on these systems could be a contributing factor to the long-term neurobiological consequences.

These theoretical frameworks are not mutually exclusive and provide a multi-faceted understanding of how a substance like 3-MeOMC, through its action on monoamine systems, could potentially impact neurobiology to establish and maintain addictive patterns.

Advanced Research Methodologies and Future Directions in 3 Methoxymethcathinone Hydrochloride Studies

Application of Advanced Omics Technologies in 3-Methoxymethcathinone (hydrochloride) Research

The study of 3-Methoxymethcathinone (3-MeOMC) stands to benefit significantly from the application of "omics" technologies. These high-throughput methods allow for a global analysis of molecules in a biological system, offering a holistic view of the changes induced by a substance. While specific omics studies on 3-MeOMC are not yet prevalent in published literature, the application of these technologies to other synthetic cathinones provides a clear blueprint for future research.

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of 3-MeOMC, metabolomics can be a powerful tool. For instance, untargeted metabolomics using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) could identify novel metabolites of 3-MeOMC in vitro and in vivo. A comparative metabolomics study involving similar psychoactive stimulants like MDMA, amphetamine, and mephedrone (B570743) has shown that these substances can alter endogenous metabolites related to energy metabolism, steroid biosynthesis, and amino acids. nih.gov Such an approach for 3-MeOMC could reveal not only its metabolic fate but also identify endogenous biomarkers indicative of its intake and physiological impact. mdpi.com Studies on other synthetic cathinones have successfully used metabolomics to identify both phase I and phase II metabolites, which is crucial for forensic and clinical toxicology. nih.govmdpi.com

Transcriptomics: This is the study of the complete set of RNA transcripts produced by the genome. Investigating how 3-MeOMC alters gene expression in neuronal cells or other relevant tissues can provide insights into the cellular pathways it perturbs. This could include pathways related to neurotransmission, cellular stress, and apoptosis, which have been implicated in the effects of other synthetic cathinones.

The integration of these omics technologies can provide a systems-level understanding of 3-MeOMC's effects, from its molecular targets to its impact on metabolic pathways and gene regulation.

Development of Novel In Vitro and In Vivo Models for 3-Methoxymethcathinone (hydrochloride) Studies

To accurately predict the human response to 3-MeOMC, robust and relevant preclinical models are essential. Research on other synthetic cathinones has utilized a variety of models that could be adapted for the study of 3-MeOMC.

In Vitro Models: These laboratory-based models are crucial for initial screening and mechanistic studies. For metabolic studies, pooled human liver microsomes and cytosol preparations are commonly used to identify the enzymes responsible for the breakdown of a compound and to characterize its metabolites. mdpi.comnih.gov Various cell lines are also invaluable. For example:

HEK (Human Embryonic Kidney) cells transfected with human monoamine transporters (hDAT, hSERT, hNET) are used to determine a compound's affinity and activity as a transporter inhibitor or substrate. nih.govnih.gov

SH-SY5Y cells , a human neuroblastoma cell line, are often used to assess neurotoxicity and cytotoxic effects. mdpi.com

Hepatocellular carcinoma cell lines like HepG2 can be used to investigate hepatotoxicity. mdpi.com

Immortalized mouse hippocampal cells (HT22) can serve as a model for studying neuronal effects.

These cell-based assays provide a controlled environment to dissect specific molecular interactions and cellular responses to 3-MeOMC.

In Vivo Models: Animal models are indispensable for understanding the complex physiological and behavioral effects of a substance.

Rodent models , particularly rats, are frequently used to study the pharmacokinetics, metabolism, and neurochemical effects of synthetic cathinones. mdpi.commdpi.com Techniques like intravenous self-administration (IVSA) in rats can assess the abuse potential of 3-MeOMC. mdpi.com

Zebrafish larvae are emerging as a high-throughput model for toxicity screening of psychoactive substances. researchgate.net Their rapid development and optical transparency allow for efficient assessment of lethal toxicity and developmental effects.